Rosuvastatin Calcium (R,S,R)-Diastereomer
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C44H54CaF2N6O12S2 |
|---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
calcium;(3R,5S)-5-[(6R)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16-,18+;/m11./s1 |
InChI Key |
UQQWYZLSCRXKDE-LSHMOSEISA-L |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution Methodologies
Advanced Synthetic Routes for the (3R,5S)-Diastereomer
Modern synthetic routes to rosuvastatin (B1679574) are designed to control the stereochemistry at the C3 and C5 positions, ensuring the formation of the biologically active (3R,5S) isomer.
The construction of the syn-1,3-diol moiety in the rosuvastatin side chain is a critical aspect of its synthesis. Several stereoselective methods have been developed to achieve this with high precision.
One prominent industrial approach involves the asymmetric reduction of a keto-ester intermediate at the C5 position to generate the corresponding hydroxyl group. google.com This reduction is a pivotal step where the stereochemistry is set. To achieve high diastereoselectivity, specific reagents are employed. For instance, the use of 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) as a reducing agent has been shown to yield the diol ester of rosuvastatin with high diastereomeric purity. google.com
Other advanced asymmetric strategies include:
Keck Enantioselective Allylation : This method can be used to install the 5R-stereocenter early in the synthesis. researchgate.net
Substrate-Controlled Epoxidation : A VO(acac)₂-catalyzed syn-diastereoselective epoxidation of a chiral (S)-1-chloropent-4-en-2-ol intermediate helps to establish the required 3R-chirality. researchgate.net
Iodocyclization : A novel stereoselective approach utilizes a regio- and stereocontrolled iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate. This reaction delivers the statin side chain containing the required syn-1,3-diol moiety. rsc.org
Enzymatic Synthesis : Biocatalytic methods, employing enzymes such as deoxyribose aldolase (B8822740) (DERA), can form two carbon-carbon bonds and two chiral centers in a single process step, offering a highly efficient and stereoselective route to key intermediates. nih.govpsu.edu
A key intermediary step in many synthetic pathways is the use of a Horner-Wadsworth-Emmons (HWE) reaction. waters.com This reaction helps to lock in the E-alkene stereochemistry of an intermediate, which is crucial for the subsequent stereocontrolled reduction to produce the desired (3R, 5S) configuration. waters.com
The reduction of the C5-keto group is a critical control point for diastereomeric purity. The choice of reducing agent and reaction conditions significantly impacts the ratio of the desired (3R,5S) diastereomer to the undesired (3R,5R) diastereomer. google.com For example, asymmetric reduction of a C₁-C₄ rosuvastatin ester with MeO-9-BBN can yield a product with a diastereomeric impurity level of less than 0.37% as measured by HPLC. google.com
Following the stereoselective reduction, the diastereomeric purity of the resulting diol ester can be further enhanced. Crystallization of the diol ester from an appropriate organic solvent is an effective method for removing residual diastereomeric impurities before proceeding to the final hydrolysis and salt formation steps. google.com This purification strategy can lead to rosuvastatin products with diastereomeric impurity levels below 0.2%, and in some cases, even below 0.1%. google.com Throughout the synthesis, the diastereomeric ratio (d.r.) or percent diastereomer excess (%de) is monitored to ensure the final product meets stringent purity requirements. waters.com
Chiral Resolution Techniques for Enantiomeric and Diastereomeric Purity
While stereoselective synthesis aims to produce a single stereoisomer, resolution techniques are essential for separating any unwanted stereoisomers that may have formed.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation and quantification of rosuvastatin stereoisomers. google.comnih.gov Chiral stationary phase (CSP) chromatography is specifically required for the separation of enantiomers, such as the (3R,5S) and (3S,5R) forms. waters.com
Immobilized polysaccharide-based columns are widely used for this purpose due to their broad solvent compatibility and excellent chiral recognition capabilities. nih.gov The separation mechanism often involves dipole-dipole interactions and hydrogen bonding between the analyte and the chiral stationary phase. nih.gov
The following interactive table summarizes typical chromatographic conditions used for the separation of rosuvastatin stereoisomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak IB (250 mm x 4.6 mm, 5 µm) nih.gov | ACQUITY UPC² Trefoil CEL1 (2.5 µm) waters.com | CHIRALPAK IC (250mm x 4.6mm, 5µm) google.com |
| Mobile Phase | n-Hexane:Dichloromethane:2-Propanol:Trifluoroacetic Acid (82:10:8:0.2 v/v) nih.gov | Mixed alcohol co-solvent with a basic additive in CO₂ waters.com | n-Hexane:Isopropanol:Trifluoroacetic Acid (750:250:1 v/v) google.com |
| Flow Rate | 1.0 mL/min nih.gov | Not specified | 0.3 - 2.0 mL/min google.com |
| Detection | UV at 243 nm nih.gov | UV and Mass Spectrometry (ACQUITY QDa) waters.com | UV at 220 - 280 nm google.com |
| Column Temp. | 25°C nih.gov | Not specified | 20°C - 40°C google.com |
These methods allow for the accurate quantification of enantiomeric and diastereomeric impurities, ensuring the purity of the final active pharmaceutical ingredient. nih.gov For instance, a developed method using a Chiralpak IB column could quantify the enantiomer at levels above 0.04%. nih.gov
Beyond chromatography, other physical and chemical methods can be employed to enhance diastereomeric purity. One effective non-chromatographic strategy is fractional crystallization. This classic technique exploits the different physicochemical properties, such as solubility, of diastereomers. mdpi.com
In the context of rosuvastatin synthesis, crystallization is applied to key intermediates. As mentioned previously, the diol ester formed after the reduction of the keto group can be crystallized to significantly reduce the content of the undesired diastereomer. google.com Another reported process involves lactonization of the rosuvastatin side chain, which can also aid in purification by allowing for the separation of diastereomeric lactone intermediates. google.com These methods are often more cost-effective and scalable for industrial production compared to preparative chromatography.
Green Chemistry Principles in Rosuvastatin Calcium Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve process efficiency. The synthesis of rosuvastatin is no exception, with significant research focused on developing more sustainable manufacturing processes. mdpi.com
Key green chemistry approaches in rosuvastatin synthesis include:
Biocatalysis : The use of enzymes offers a powerful alternative to traditional chemical reagents. Enzymes operate under mild conditions (often in water), are highly selective, and can significantly reduce waste. researchgate.net For instance, a process utilizing a deoxyribose aldolase (DERA) enzyme has been developed for an intermediate of rosuvastatin. This enzymatic step creates two chiral centers and two carbon-carbon bonds in a single reaction, exemplifying high atom economy and efficiency. nih.govpsu.edu
Solvent Reduction and Alternative Solvents : Efforts are made to reduce the use of hazardous organic solvents. This includes developing aqueous-based chemistries and solvent-free reaction conditions. mdpi.comresearchgate.net
Improved Reaction Metrics : New synthetic methods are evaluated using green chemistry metrics like the environmental factor (E-factor), which quantifies the amount of waste produced per unit of product. For example, a mechanochemical, liquid-assisted Wittig reaction for a rosuvastatin intermediate was shown to have an E-factor that is approximately a quarter of the traditional method, indicating a significant reduction in waste. scirp.org
These sustainable approaches not only reduce the environmental footprint of rosuvastatin production but also often lead to safer and more economical manufacturing processes. mdpi.com
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the detailed structure and dynamic nature of the Rosuvastatin (B1679574) molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of Rosuvastatin, particularly in distinguishing between its geometric isomers (E/Z) and identifying different rotational conformers (rotamers). rsc.orgnih.gov
Studies have shown that Z-isomers of Rosuvastatin exhibit significant conformational motions in solution, which are not observed in the E-isomers. nih.gov This dynamic behavior in Z-isomers, manifested as a noticeable broadening of resonance lines in the ¹H NMR spectrum at room temperature, is attributed to the rotation of the aliphatic chain fragment around the C5–C6 single bond and the heterocyclic moiety around the C7–C6 bond. nih.gov In contrast, E-isomeric rosuvastatin shows only a single set of narrow resonances, indicating it exists as a single, more stable conformer. nih.gov
Solid-state NMR (ssNMR), utilizing both ¹H and ¹³C nuclei, has been employed to explore the internal molecular mobility of amorphous Rosuvastatin Calcium. rsc.org This research reveals complex reorientational dynamics of the four methyl groups and the isopropyl group. rsc.orgnih.gov The energy barriers associated with these reorientations were found to be dependent on the type of E/Z isomer, highlighting the structural influence on molecular motion. rsc.orgnih.gov Quantitative NMR (qNMR) has also been developed as a reliable method for the determination of Rosuvastatin content in pharmaceutical forms, offering an alternative to chromatographic techniques. researchgate.nettubitak.gov.trnih.gov
Table 1: Key ¹H NMR Signals for Rosuvastatin Isomer Identification This table is interactive. Click on the headers to sort.
| Isomer | Peak Position (ppm) | Significance |
|---|---|---|
| Z-Isomer | 7.7 | Characteristic peak for the Z-isomer in D₂O. nih.gov |
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is indispensable for the identification and structural elucidation of Rosuvastatin's related substances, including metabolites and degradation products. tandfonline.comnih.gov Techniques like nanoUPLC-QTOF-MS/MS (nano Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. nih.gov
Forced degradation studies, for instance using gamma radiation, have utilized HRMS to identify major degradation products of Rosuvastatin. nih.gov By analyzing the fragmentation patterns in the MS/MS spectra of the parent drug and its degradation products, researchers can deduce detailed structural information and propose formation mechanisms. nih.gov This capability is crucial for understanding the stability of the drug and for identifying potential impurities that may arise during manufacturing or storage. researchgate.net LC-MS/MS methods are also routinely developed for pharmacokinetic studies, allowing for the sensitive quantification of Rosuvastatin and its primary metabolite, N-desmethyl rosuvastatin, in biological matrices like human plasma. tandfonline.comscielo.brthermofisher.com
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the molecular structure assessment of Rosuvastatin Calcium. It provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Rosuvastatin Calcium exhibits characteristic peaks that correspond to specific vibrational modes of its chemical bonds. nih.govrjptonline.orgijpsonline.com
This technique is particularly useful in compatibility studies with pharmaceutical excipients, where the absence of shifts or the appearance/disappearance of characteristic peaks confirms the lack of chemical interaction between the drug and other components of a formulation. rjptonline.orginnovationforever.com FTIR is also a key tool in solid-state analysis, helping to distinguish between different polymorphic forms and the amorphous state, often in conjunction with other thermoanalytical methods like DSC and TGA. plos.orgresearchgate.net
Table 2: Characteristic FTIR Absorption Peaks for Rosuvastatin Calcium This table is interactive. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
|---|---|---|---|
| 3376 | N-H Stretch | Cyclic Amines | nih.gov |
| 2932 | C-H Stretch | Olefinic C-H (heptenoic side chain) | nih.gov |
| 1510.1 | C=C Stretch | Aromatic Ring | rjptonline.org |
| 1437 | C=O Stretch | Carboxyl Group | nih.gov |
| 1336 & 1155 | S=O Stretch | Sulfoxide Group (Symmetric & Asymmetric) | nih.gov |
Solid-State Forms and Polymorphism Research
The solid-state properties of Rosuvastatin Calcium are of significant pharmaceutical interest, as different forms can exhibit varying solubility, stability, and bioavailability. plos.orgumw.edu.pl Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. plos.org
Rosuvastatin Calcium is known to exist in at least four crystalline forms, designated as A, B, B-1, and C, in addition to other reported forms like R and S. plos.orgresearchgate.netgoogle.com
Form A is described as a pure, thermodynamically stable crystalline compound. plos.orgresearchgate.net
Forms B and C are hydrated crystalline forms. plos.orgresearchgate.net These forms have been reported to be much more soluble in water than Form A. plos.org They can also be used as intermediates in the process to produce the more stable Form A. google.comgoogle.com
Form B-1 is a dehydrated compound. plos.orgresearchgate.net
The existence of these different crystalline forms provides an opportunity to optimize manufacturing processes and formulation characteristics. google.com The analysis and characterization of these polymorphs are typically performed using Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystalline structure. google.com
Besides its crystalline forms, Rosuvastatin Calcium can also exist in an amorphous state, which is characterized by a random, non-ordered arrangement of molecules. nih.gov The amorphous form is of great pharmaceutical interest because it generally exhibits higher solubility and, consequently, may have better bioavailability compared to its crystalline counterparts. plos.orgpharmaexcipients.com However, this form is also typically less physically and chemically stable. plos.orgresearchgate.net
The characterization of amorphous Rosuvastatin Calcium is confirmed by the absence of sharp peaks in its Powder X-ray Diffraction (PXRD) pattern, resulting in a halo pattern. nih.gov Thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also used to study its properties, including glass transition temperature and thermal stability. plos.orgresearchgate.net
The stability of amorphous Rosuvastatin can be a significant challenge. pharmaexcipients.com Research has shown that stability can be enhanced by forming a product free from hygroscopic impurities, such as certain alkali metals. pharmaexcipients.com Furthermore, the choice of excipients in a formulation plays a crucial role; for instance, the use of insoluble alkalinizing agents like calcium phosphate (B84403) can prevent hygroscopicity and improve the stability of the amorphous drug. pharmaexcipients.com
Table 3: Comparison of Rosuvastatin Calcium Solid-State Forms This table is interactive. Click on the headers to sort.
| Form | Type | Key Characteristics | Reference(s) |
|---|---|---|---|
| Form A | Crystalline | Pure, thermodynamically stable | plos.orgresearchgate.net |
| Form B | Crystalline Hydrate | More soluble in water than Form A | plos.orgresearchgate.net |
| Form C | Crystalline Hydrate | More soluble in water than Form A | plos.orgresearchgate.net |
| Form B-1 | Crystalline | Dehydrated compound | plos.orgresearchgate.net |
X-ray Crystallography Studies of Crystal Structures
X-ray crystallography is a pivotal technique for determining the three-dimensional atomic and molecular structure of a crystal. For Rosuvastatin Calcium, powder X-ray diffraction (PXRD) has been instrumental in identifying its solid-state forms, which can be either amorphous or crystalline. The amorphous form is characterized by the absence of sharp diffraction peaks in its PXRD spectrum, instead showing broad maxima. nih.gov
Conversely, crystalline forms of Rosuvastatin Calcium exhibit distinct PXRD patterns with sharp peaks at specific diffraction angles (2θ), which are characteristic of a particular crystal lattice. Studies have identified several crystalline forms. For instance, one crystalline form is characterized by an X-ray powder diffraction pattern with primary peaks at approximately 4.7, 19.4, and 22.3 degrees 2θ (±0.2°). google.com This form can be further distinguished by additional peaks at about 6.9, 11.1, 15.7, 20.9, and 24.3 degrees 2θ (±0.2°). google.com Another crystalline variant, designated as Form B, shows a characteristic X-ray powder diffraction pattern with peaks expressed in d-values (Å) at 30.00 (very strong), 18.10 (medium), 15.00 (medium), and 10.00 (medium). google.com
The specific crystal structure of the Rosuvastatin Calcium (R,S,R)-diastereomer has not been detailed in publicly available crystallographic studies. However, the analysis of the main compound provides insight into the solid-state packing and conformation that such molecules can adopt.
| Crystalline Form | Characteristic Peaks (2θ ±0.2°) | Reference |
|---|---|---|
| Form A | 4.7, 6.9, 11.1, 15.7, 19.4, 20.9, 22.3, 24.3 | google.com |
| Form B (d-values in Å) | 30.00 (vs), 18.10 (m), 15.00 (m), 10.00 (m) | google.com |
| Unspecified Crystalline Form | 16.04, 22.45, 34.3 | researchgate.net |
Structural Elucidation of Process-Related Impurities and Degradation Products
The synthesis and storage of Rosuvastatin Calcium can lead to the formation of various process-related impurities and degradation products. chemicea.com Regulatory guidelines necessitate the identification, characterization, and control of these substances to ensure the quality, safety, and efficacy of the final drug product. derpharmachemica.com Advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, are employed for the structural elucidation of these compounds. nih.govtsijournals.com
Impurities can arise from the synthetic route (process impurities) or from the degradation of the drug substance under stress conditions such as exposure to acid, base, oxidation, light, or heat (degradation products). chemicea.comoup.com
Diastereomeric Impurities: The Rosuvastatin molecule has two chiral centers in its 3,5-dihydroxyhept-6-enoic acid side chain, leading to the possibility of four diastereomers. The active pharmaceutical ingredient is the (3R, 5S)-isomer. Process-related impurities can include other diastereomers such as the (3R, 5R)-isomer and the (3S, 5R)-isomer. derpharmachemica.com These are typically separated and quantified using chiral chromatography methods. derpharmachemica.com The (R,S,R)-diastereomer is also a known, though less commonly discussed, related substance. nih.govcymitquimica.com
Other Major Impurities and Degradation Products: Forced degradation studies reveal that Rosuvastatin is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions. nih.govoup.com
5-Keto Acid Impurity: This impurity can form during synthesis if there is an incomplete reduction of the keto group in an intermediate step. It can also form during storage due to air oxidation. derpharmachemica.com
Lactone Impurity: Intramolecular cyclization of the rosuvastatin acid side chain leads to the formation of a lactone. This is a common degradation product, particularly under acidic conditions. derpharmachemica.comresearchgate.net
Oxidation Products: Under oxidative stress (e.g., exposure to H₂O₂), several degradation products can form, including an N-oxide derivative. rsc.orgsemanticscholar.org
Acid Degradation Products: In acidic media, besides the lactone, other degradation products are formed through hydrolysis and subsequent reactions. researchgate.net
Photolytic Degradation Products: Exposure to light can generate a number of degradants, including isomers and other modified products. nih.govoup.com In total, as many as 11 degradation products have been identified under various stress conditions, with some having the same molecular mass as the parent drug (isomers) and others having lost a water molecule (e.g., lactone). nih.gov
The structural characterization of these impurities is crucial for establishing their formation pathways and for developing control strategies in the manufacturing process. magtechjournal.com This involves isolating the impurity, often using preparative HPLC, and then analyzing it using spectroscopic techniques to confirm its molecular structure. tsijournals.comresearchgate.net
| Impurity Name | Type | Formation Condition | Elucidation Techniques | Reference |
|---|---|---|---|---|
| (3R, 5R)-Diastereomer | Process Impurity | Synthesis | Chiral HPLC, NMR, MS | derpharmachemica.com |
| (3S, 5R)-Diastereomer | Process Impurity | Synthesis | Chiral HPLC, NMR, MS | derpharmachemica.com |
| 5-Keto Acid | Process/Degradation | Incomplete synthesis reduction; Oxidation | HPLC, MS | derpharmachemica.com |
| Lactone | Degradation | Acidic conditions, Photolysis | HPLC, LC-MS, NMR | derpharmachemica.comnih.gov |
| N-Oxide | Degradation | Oxidative stress | LC-MS | rsc.org |
| Meglumine Adduct | Degradation | Stability studies (interaction with excipient) | Preparative HPLC, NMR, MS | researchgate.net |
Molecular Mechanism of Action and Interactions: in Vitro and Pre Clinical Perspectives
HMG-CoA Reductase Inhibition: Enzymatic Kinetics and Binding Thermodynamics
The primary mechanism of action for rosuvastatin (B1679574) is the direct inhibition of HMG-CoA reductase. researchgate.net This interaction prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol. researchgate.net
Studies on the active form of rosuvastatin demonstrate that its inhibition kinetics are competitive with respect to the substrate HMG-CoA and non-competitive with respect to the cofactor NADPH. researchgate.netnih.govsigmaaldrich.com This competitive inhibition is characterized by extremely high affinity for the enzyme's active site. nih.gov
The binding process is described as a reversible, two-step mechanism. An initial enzyme-inhibitor complex is formed, which then undergoes a slow conformational transition to a more tightly associated complex. researchgate.netnih.gov This results in two distinct inhibition constants: an initial constant (Kᵢ) of approximately 1 nM and a steady-state constant (Kᵢ*) of approximately 0.1 nM. nih.gov The half-life for this transition to the tightly bound state ranges from 33 to 360 seconds. nih.gov
The inhibitory potency, often measured by the half-maximal inhibitory concentration (IC₅₀), shows that rosuvastatin is among the most potent statins. researchgate.netnih.gov While the following data pertains to the clinically active (3R,5S)-enantiomer, it provides a benchmark for the statin class. The inhibitory activity of different stereoisomers can vary significantly, and it is expected that the (R,S,R)-diastereomer would exhibit a different, likely lower, affinity and inhibitory potency.
| Statin | IC₅₀ (nM) |
|---|---|
| Rosuvastatin | 5.4 |
| Atorvastatin (B1662188) | 8.2 |
| Cerivastatin | 10.0 |
| Simvastatin | 11.2 |
| Fluvastatin | 27.6 |
| Pravastatin | 44.1 |
The formation of the enzyme-inhibitor complex is governed by specific thermodynamic principles. For rosuvastatin, the binding is predominantly driven by a large favorable enthalpy change (ΔH), indicating that the interaction is an energetically favorable process involving the formation of strong bonds. nih.govacs.org This contrasts with several other statins where the binding is primarily entropy-driven. nih.govacs.org
At 25°C, the enthalpic contribution accounts for approximately 76% of the total binding energy for rosuvastatin. nih.govacs.orgresearchgate.net At a physiological temperature of 37°C, the binding is characterized by a significant favorable enthalpy change (ΔH°) and a minor entropic penalty (TΔS°). researchgate.netnih.gov These thermodynamic parameters are highly dependent on the precise three-dimensional fit between the inhibitor and the enzyme's active site, and thus, would be distinct for each diastereomer, including the (R,S,R) form.
| Parameter | Value (at 25°C) nih.govresearchgate.net | Value (at 37°C) researchgate.netnih.gov |
|---|---|---|
| Binding Enthalpy (ΔHbinding / ΔH°) | -9.3 kcal/mol | -69.0 kJ/mol (-16.5 kcal/mol) |
| Entropic Contribution (-TΔS°) | -3.0 kcal/mol | +9.6 kJ/mol (+2.3 kcal/mol) |
Molecular Docking and Computational Studies of Enzyme-Ligand Interactions
Computational methods, including molecular docking and dynamics, provide insight into the specific interactions that confer rosuvastatin's high affinity and specificity for HMG-CoA reductase.
Crystal structure analysis of human HMG-CoA reductase complexed with rosuvastatin reveals that the inhibitor binds in the L-domain of the enzyme. rcsb.orgnih.gov It occupies a portion of the binding site normally filled by the substrate, HMG-CoA, thereby physically blocking the substrate's access to the catalytic machinery. researchgate.netrcsb.org
The HMG-like moiety of the statin forms several polar interactions with amino acid residues within the enzyme's cis-loop. nih.gov Compared to other statins, rosuvastatin is noted to form a greater number of binding interactions with the enzyme. nih.gov A key structural feature of the enzyme is the flexibility of several catalytically important residues near the carboxyl terminus. researchgate.netrcsb.org These residues are disordered in the enzyme-statin complex, a conformation necessary to avoid steric hindrance and accommodate the bulky structure of the statin inhibitor. researchgate.netrcsb.org Computational studies suggest that residues as distant as E665 contribute to the binding energy of rosuvastatin. researchgate.net The specific stereochemistry of the (R,S,R)-diastereomer would alter the orientation of its hydroxyl and carboxyl groups within this binding pocket, likely leading to a less optimal set of interactions and reduced affinity compared to the (3R,5S) form.
In silico studies are used to predict the binding affinity of ligands to their target enzymes. These models calculate a "docking score" based on the predicted intermolecular interactions. For rosuvastatin, one study reported a docking score of -5.688. Such computational approaches can also map the interaction energy as a function of distance between the ligand and the enzyme. For rosuvastatin, these models show a sharp decrease in interaction energy beginning at a distance of approximately 4.7 Å from the binding site, with a total energy minimum identified at around 9.0 Å. researchgate.net These predictive models rely on the precise spatial arrangement of atoms, reinforcing the concept that different diastereomers will have distinct predicted binding affinities due to their unique three-dimensional structures.
In Vitro Metabolism Pathways and Metabolite Identification
In vitro studies using human liver microsomes and hepatocytes show that rosuvastatin is not extensively metabolized. nih.gov Approximately 10% of the parent compound is converted to metabolites, with the majority of the drug being eliminated unchanged. nih.gov
The primary metabolic pathway involves the cytochrome P450 system, specifically the CYP2C9 isoenzyme, with some minor contribution from CYP2C19. nih.gov This leads to the formation of N-desmethyl rosuvastatin, which retains approximately one-sixth to one-half of the HMG-CoA reductase inhibitory activity of the parent compound. Another identified metabolic pathway involves lactonization, mediated by UGT1A1 and UGT1A3, to form rosuvastatin lactone, which is considered clinically inactive. nih.gov
Crucially, the interaction with metabolizing enzymes can be enantiospecific. Studies on the different optical isomers of rosuvastatin have shown that they can differentially induce various cytochrome P450 enzymes, including CYP2A6, CYP2B6, and CYP3A4. endocrine-abstracts.orgnih.gov For example, the 3S,5S-rosuvastatin isomer was found to dose-dependently activate the aryl hydrocarbon receptor (AhR), a response not observed with the other isomers. nih.gov This demonstrates that the metabolic profile and potential for drug-drug interactions are highly dependent on the compound's stereochemistry. Therefore, the (R,S,R)-diastereomer would be expected to have a unique metabolic profile and set of enzyme interactions compared to the (3R,5S)-enantiomer.
| Metabolite | Enzyme(s) Involved | Relative Activity |
|---|---|---|
| N-desmethyl rosuvastatin | CYP2C9, CYP2C19 nih.gov | ~1/6 to 1/2 of parent compound |
| Rosuvastatin lactone | UGT1A1, UGT1A3 nih.gov | Inactive |
Identification of Key Metabolic Pathways and Enzymes (e.g., Cytochrome P450 2C9)
Rosuvastatin undergoes minimal metabolism, with approximately 10% of a dose being recovered as metabolites. fda.gov The primary enzyme system responsible for this metabolic activity belongs to the cytochrome P450 (CYP) family. nih.govplos.org Extensive in vitro research has identified Cytochrome P450 2C9 (CYP2C9) as the principal enzyme involved in the metabolism of rosuvastatin. fda.govnih.govfda.gov While other isoforms may play a very minor role, the hepatic metabolism is predominantly mediated by CYP2C9. nih.govplos.org There is little involvement of the CYP3A4 enzyme, which is a major metabolic pathway for several other statins. nih.govplos.org This limited reliance on the CYP450 system, particularly CYP3A4, suggests a lower potential for certain metabolically-based drug-drug interactions compared to other statins like atorvastatin or simvastatin. nih.gov In vitro and in vivo data indicate that rosuvastatin does not have clinically significant interactions with the cytochrome P450 system as a substrate, inhibitor, or inducer. nih.gov
Characterization of Major and Minor Metabolites (e.g., N-desmethyl rosuvastatin, lactone forms)
The metabolic process yields a few key metabolites, with one major and several minor forms identified.
N-desmethyl rosuvastatin: This is the principal metabolite of rosuvastatin, formed primarily through the action of the CYP2C9 enzyme. fda.govfda.govnih.gov In vitro studies have demonstrated that N-desmethyl rosuvastatin is not inert; it possesses inhibitory activity against the HMG-CoA reductase enzyme. fda.govfda.gov However, its potency is significantly lower than that of the parent rosuvastatin molecule, estimated to be approximately one-sixth to one-half of the activity of rosuvastatin. fda.govfda.gov Despite its activity, the parent compound is responsible for over 90% of the active plasma HMG-CoA reductase inhibition. fda.govfda.gov
Lactone Forms: Rosuvastatin can also be converted into a lactone form. nih.gov The formation of rosuvastatin-5S-lactone has been identified, and methods have been developed for its simultaneous quantification in human plasma alongside the parent drug and its N-desmethyl metabolite. nih.gov
The following table summarizes the key metabolites of rosuvastatin.
| Metabolite | Formation Pathway | Pharmacological Activity | Contribution to Overall Effect |
| N-desmethyl rosuvastatin | Principally via Cytochrome P450 2C9. fda.govfda.gov | HMG-CoA reductase inhibitor, but with approximately 1/6th to 1/2 the activity of the parent compound. fda.govfda.gov | Minor; >90% of inhibitory activity is from the parent compound. fda.govfda.gov |
| Rosuvastatin Lactone | Intramolecular esterification. nih.gov | Generally considered inactive. | Not significant. |
Pre-clinical Investigations of Drug Transporter Interactions
Beyond metabolism, the pharmacokinetics of rosuvastatin are heavily influenced by various drug transporter proteins. globalrph.comhres.ca These transporters play a critical role in the hepatic uptake and efflux of the drug, significantly impacting its plasma concentration and disposition.
Organic Anion Transporting Polypeptide (OATP) Interactions
Rosuvastatin is a substrate for hepatic uptake transporters, particularly the Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. nih.govnih.gov These transporters are crucial for the active uptake of rosuvastatin from the blood into hepatocytes, the primary site of action for cholesterol synthesis and clearance. drugbank.comnih.gov
Pre-clinical studies using cell lines stably overexpressing these transporters have confirmed this interaction. nih.govresearchgate.net For instance, the uptake of rosuvastatin was found to be significantly higher in HEK293 cells overexpressing OATP1B1 compared to control cells. nih.govresearchgate.net The affinity of rosuvastatin for OATP1B1, represented by the Michaelis constant (Km), was determined to be approximately 13.1 µM in these in vitro systems. nih.govresearchgate.net This active transport into the liver is a key reason for the drug's high hepatic selectivity. nih.gov Consequently, concomitant administration of drugs that inhibit OATP1B1 can lead to significant increases in rosuvastatin plasma concentrations. globalrph.comnih.gov
Efflux Transporter Substrate and Inhibition Studies
In addition to uptake transporters, rosuvastatin's disposition is also governed by efflux transporters. It has been identified as a substrate for the Breast Cancer Resistance Protein (BCRP), an efflux transporter found in high concentrations in the intestine. globalrph.comnih.govdoi.org
In vitro studies and clinical investigations have demonstrated that BCRP plays a critical role by limiting the intestinal absorption of rosuvastatin. doi.orgnih.gov Inhibition of this transporter can lead to a significant increase in the drug's bioavailability. doi.orgnih.gov For example, a clinical study with fostamatinib, a BCRP inhibitor, resulted in an almost two-fold increase in the area under the curve (AUC) and maximum concentration (Cmax) of rosuvastatin, confirming the crucial role of BCRP in its absorption. nih.gov Mechanistic static equations that incorporate the inhibitory potential of drugs on intestinal BCRP have been shown to correctly predict clinically observed changes in rosuvastatin exposure. nih.gov
The following table provides a summary of key transporter interactions for rosuvastatin.
| Transporter | Type | Location | Role in Rosuvastatin Disposition |
| OATP1B1 | Uptake | Liver (Hepatocytes). nih.govnih.gov | Mediates active uptake from blood into the liver, the primary site of action. nih.govnih.gov |
| OATP1B3 | Uptake | Liver (Hepatocytes). nih.gov | Contributes to the hepatic uptake of rosuvastatin. nih.gov |
| BCRP | Efflux | Intestine, Liver. globalrph.comdoi.org | Restricts intestinal absorption and contributes to biliary excretion. globalrph.comdoi.orgnih.gov |
Degradation Pathways and Impurity Profiling
Forced Degradation Studies under Various Stress Conditions
Rosuvastatin (B1679574) has been shown to be susceptible to degradation under specific stress conditions, with photolytic degradation being the primary pathway leading to the formation of the (R,S,R)-diastereomer.
Under acidic stress conditions (e.g., using hydrochloric acid), Rosuvastatin Calcium is known to be labile. nih.gov The primary degradation products typically identified are its corresponding lactone, through intramolecular esterification, and in the presence of methanol, the Rosuvastatin methyl ester. researchgate.net Studies indicate that under alkaline (e.g., sodium hydroxide) and neutral hydrolytic conditions, Rosuvastatin is comparatively stable. nih.gov The formation of the (R,S,R)-dihydrophenanthrene diastereomer has not been reported as a significant degradation product under hydrolytic stress.
Exposure of Rosuvastatin Calcium to oxidative conditions (e.g., using hydrogen peroxide) also leads to degradation. However, the resulting products are typically N-oxides or other oxidized derivatives of the parent molecule. The specific (R,S,R)-diastereomer, which is formed via photocyclization, is not a characteristic impurity of the oxidative degradation pathway. Studies have shown Rosuvastatin to be relatively stable under oxidative stress compared to acidic and photolytic conditions. nih.gov
Photolytic stress is the most significant degradation pathway for the formation of the Rosuvastatin (R,S,R)-Diastereomer. sci-hub.seresearchgate.net When exposed to UV or even visible light, particularly in solution, Rosuvastatin undergoes a radical-mediated intramolecular cyclization. sci-hub.seresearchgate.netnih.gov This reaction creates a new chiral center, resulting in the formation of two primary diastereomeric dihydrophenanthrene derivatives: (R,S,R)-2 and (S,S,R)-2. sci-hub.seresearchgate.net
The formation of these diastereomers is a near-exclusive degradation pathway under photolytic conditions. sci-hub.se Research has demonstrated that in water, there is a partial diastereoselective photocyclization that favors the formation of the (R,S,R)-2 diastereomer over the (S,S,R)-2 form. researchgate.net These photoproducts can subsequently degrade further, particularly under mildly acidic conditions, to form their corresponding lactones. researchgate.netnih.gov
In contrast, Rosuvastatin is generally stable under thermal stress. nih.gov While some degradation may occur at elevated temperatures, it does not typically lead to the formation of the cyclic diastereomers characteristic of photolytic degradation.
| Stress Condition | Susceptibility | Major Degradation Products | Formation of (R,S,R)-Diastereomer? |
|---|---|---|---|
| Acidic Hydrolysis | Labile | Rosuvastatin Lactone, Rosuvastatin Methyl Ester | No |
| Alkaline Hydrolysis | Stable | Minimal degradation | No |
| Oxidative | Relatively Stable | Oxidized derivatives (e.g., N-oxide) | No |
| Photolytic (UV/Visible Light) | Highly Susceptible | (R,S,R)- and (S,S,R)-Dihydrophenanthrene Diastereomers | Yes (Primary Pathway) |
| Thermal | Stable | Minimal degradation | No |
Impurity Profiling Methodologies in Pharmaceutical Research
Accurate detection, separation, and identification of impurities are paramount for ensuring the safety and quality of pharmaceutical products. Advanced analytical techniques are employed to create a comprehensive impurity profile for Rosuvastatin and its diastereomers.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for separating Rosuvastatin from its process-related impurities and degradation products. nih.gov These methods offer high resolution and sensitivity for impurity profiling.
For the separation of the photolytically generated (R,S,R) and (S,S,R) diastereomers, specialized chromatographic methods are required. Chiral stationary phases (CSPs), such as those based on immobilized cellulose, have been successfully used to resolve these epimeric compounds. nih.govnih.gov Isocratic elution with mobile phases typically consisting of mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol), often with an acidic modifier like trifluoroacetic acid, achieves effective separation. nih.gov Standard C18 columns are also effective in separating the parent drug from the array of degradation products formed under various stress conditions. nih.gov
| Compound | Chromatographic System | Typical Mobile Phase | Detection |
|---|---|---|---|
| Rosuvastatin and general degradants | RP-HPLC/UHPLC with C8 or C18 column | Acetonitrile (B52724):Water with acid modifier (e.g., Phosphoric acid) | UV at ~242 nm |
| (R,S,R)- and (S,S,R)-Diastereomers | Chiral HPLC with immobilized cellulose CSP (e.g., Chiralpak IB) | n-Hexane:Dichloromethane:2-Propanol:Trifluoroacetic Acid | UV at ~243 nm |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of impurities. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent drug and its impurities. nih.gov For Rosuvastatin, common fragmentation includes the sequential loss of water molecules from the dihydroxy heptenoic acid side chain. nih.govresearchgate.net The mass spectra of the (R,S,R)-diastereomer and other photoproducts show a molecular ion identical to that of the parent Rosuvastatin, as they are isomers. However, their identity is confirmed by the combination of their unique chromatographic retention time and mass spectrometric data, which is then further elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural assignment. researchgate.netgoogle.com
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|
| Rosuvastatin | ESI+ | 482.17 | 464 (loss of H₂O), 446 (loss of 2H₂O), 300, 258 |
| Rosuvastatin (R,S,R)-Diastereomer | ESI+ | 482 | Similar fragmentation to parent drug, identity confirmed by LC retention time and NMR. |
| Rosuvastatin Lactone | ESI+ | 464.16 | Represents dehydrated form of the parent compound. |
Development and Validation of Stability-Indicating Analytical Methods
The development of robust and reliable analytical methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For Rosuvastatin Calcium, numerous stability-indicating methods have been developed and validated, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). nih.govscielo.br These methods are essential for quantifying the drug substance and its impurities, including diastereomers, in both bulk drug and finished dosage forms. nih.govsemanticscholar.org A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. nih.gov
The validation of these analytical methods is performed according to the guidelines established by the International Conference on Harmonisation (ICH), specifically guideline Q2(R1). semanticscholar.orgijrrr.com This ensures that the method is suitable for its intended purpose. The core validation parameters include specificity, linearity, accuracy, precision, and robustness. who.int
Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)
Specificity Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. innovareacademics.in For Rosuvastatin Calcium, the specificity of analytical methods is typically established through forced degradation studies. nih.gov In these studies, the drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govsemanticscholar.org
The method's specificity is confirmed if the primary rosuvastatin peak is well-resolved from the peaks of any degradation products and excipients, demonstrating that there is no interference. innovareacademics.insemanticscholar.org For instance, one study showed that under acid stress conditions, four major unknown degradation products were formed, while oxidative stress produced two unknown degradation products. nih.gov The developed UPLC method was able to separate these impurities from the main rosuvastatin peak, confirming its stability-indicating power. nih.gov Another study demonstrated that degradation products did not interfere with the detection of rosuvastatin, with the parent compound eluting at approximately 5.2 minutes and being well-separated from degradants. nih.gov Photodegradation studies have shown that rosuvastatin is sensitive to light, especially in solution, leading to the formation of diastereomeric dihydrophenanthrene derivatives, including the (R,S,R)-diastereomer. sci-hub.se
Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is a critical parameter for the accurate quantification of the drug. Linearity is typically determined by preparing a series of standard solutions of Rosuvastatin Calcium at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically close to 0.999, indicates a strong linear relationship. who.intinnovareacademics.in
| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 6-16 | 0.9999 | semanticscholar.orgscispace.comresearchgate.net |
| RP-HPLC | 2-12 | 0.999 | innovareacademics.in |
| RP-HPLC | 0.78-100 | 0.9997 | who.int |
| RP-HPLC | 1.56-50 | 0.9998 | sphinxsai.com |
| Difference Spectroscopy | 8-16 | 0.992 | humanjournals.com |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. This involves adding a known amount of the pure drug (spiking) to a placebo or sample mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). semanticscholar.org The amount of drug recovered is then measured, and the percentage recovery is calculated. The acceptance criteria for recovery are typically within the range of 98% to 102%. ymerdigital.com
| Concentration Level | Mean Recovery (%) | Reference |
| 70%, 100%, 130% | 98.89% - 100.66% | who.int |
| 80%, 100%, 120% | 100.12% - 101.37% | semanticscholar.orgscispace.comresearchgate.net |
| 80%, 100%, 120% | 99.6% - 101.7% | nih.gov |
| 50%, 100%, 150% | 98.00% - 102.00% | ymerdigital.com |
| Not Specified | 100.22% - 101.16% | innovareacademics.in |
Precision Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility. ymerdigital.com For a method to be considered precise, the %RSD should typically be less than 2%. semanticscholar.orginnovareacademics.in
| Precision Type | Parameter | Result (%RSD) | Reference |
| Repeatability (Intra-day) | 6 replicate injections | < 2% | semanticscholar.orgwho.intinnovareacademics.in |
| Intermediate Precision (Inter-day) | Analysis on different days | < 2% | semanticscholar.orgwho.intymerdigital.com |
| System Precision | Multiple injections of standard | 0.45% | ymerdigital.com |
| Method Precision | Multiple sample preparations | 0.9% (Intraday), 0.6% (Interday) | semanticscholar.org |
Robustness Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. who.int Typical variations tested for HPLC methods include changes in the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), column temperature, and detection wavelength (e.g., ±4 nm). who.intymerdigital.com The method is considered robust if the results remain consistent and the system suitability parameters are met despite these minor changes, with the %RSD of the assay results generally being less than 2%. innovareacademics.in
Theoretical and Computational Chemistry Applications
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on the (R,S,R)-diastereomer of Rosuvastatin (B1679574) Calcium are not extensively available in public literature, the application of these methods would follow established principles to yield critical data.
Such calculations would typically involve geometry optimization of the molecule to find its most stable three-dimensional conformation. Subsequent analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are vital for understanding intermolecular interactions, particularly the non-covalent interactions that govern drug-receptor binding. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
Table 1: Representative Data from Quantum Mechanical Calculations for a Rosuvastatin Analog
| Parameter | Representative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: The values presented are illustrative and based on typical findings for similar organic molecules. Specific values for the Rosuvastatin Calcium (R,S,R)-Diastereomer would require dedicated computational studies.
Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions
Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with their environment. For the this compound, MD simulations can provide detailed insights into its conformational flexibility and its binding interactions with its biological target, HMG-CoA reductase.
A typical MD simulation would involve placing the (R,S,R)-diastereomer, either in a solvent box (to study its conformational behavior in solution) or within the active site of the HMG-CoA reductase enzyme. The system is then allowed to evolve over time, with the trajectory of each atom calculated by solving Newton's equations of motion.
Analysis of the simulation trajectory can reveal the preferred conformations of the diastereomer, the flexibility of its different structural motifs, and the dynamic nature of its interactions with amino acid residues in the enzyme's active site. Key parameters that are often analyzed include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time, providing an indication of its structural stability.
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions, highlighting the more flexible regions of the molecule.
Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness.
Interaction Energy: The binding free energy between the ligand and the protein can be calculated to estimate the affinity of the diastereomer for its target.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Rosuvastatin (R,S,R)-Diastereomer Bound to HMG-CoA Reductase
| Simulation Parameter | Hypothetical Result | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |
| Average RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's binding pose. |
| Average RMSF of Ligand | 0.8 Å | Highlights the flexibility of different parts of the molecule. |
| Binding Free Energy | -10.5 kcal/mol | A theoretical measure of the binding affinity to the enzyme. |
Note: These are representative values and would need to be determined through specific MD simulation studies.
In Silico Prediction of Theoretical ADME Properties
In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions are crucial for assessing the potential of a molecule to become a viable drug. For the this compound, various computational models can be employed to estimate its ADME profile.
These predictive models are typically based on quantitative structure-activity relationships (QSAR) or machine learning algorithms trained on large datasets of compounds with known ADME properties. The chemical structure of the (R,S,R)-diastereomer would be used as input to these models to generate predictions for a range of properties, including:
Aqueous Solubility: The ability of the compound to dissolve in water, which is important for absorption.
LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.
Human Intestinal Absorption (HIA): The predicted percentage of the compound that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross the protective barrier of the brain.
CYP450 Inhibition: The potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which can affect its distribution and availability to reach its target.
While a specific ADME profile for the (R,S,R)-diastereomer has not been published, the following table provides an example of the types of properties that can be predicted using in silico tools.
Table 3: Predicted Theoretical ADME Properties of a Rosuvastatin Stereoisomer
| ADME Property | Predicted Value | Implication |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble |
| LogP | 2.1 | Moderate lipophilicity |
| Human Intestinal Absorption | > 90% | Well absorbed orally |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |
| Plasma Protein Binding | ~90% | High binding to plasma proteins |
Note: These values are illustrative and are based on general predictions for rosuvastatin-like structures. The actual values for the (R,S,R)-diastereomer would need to be determined through specific in silico modeling.
Future Directions in Rosuvastatin Calcium R,s,r Diastereomer Research
Emerging Synthetic Strategies for Enhanced Stereoselectivity
The synthesis of single, pure stereoisomers is a significant challenge in pharmaceutical manufacturing. For rosuvastatin (B1679574), achieving high stereoselectivity for the desired diastereomer is crucial. Future research is focused on developing more efficient and precise synthetic routes.
Emerging strategies are moving beyond traditional methods to incorporate novel catalytic systems and reaction pathways. One promising approach involves a regio- and stereocontrolled Iodine Monochloride (ICl)-induced intramolecular cyclization, which has been developed for the stereoselective synthesis of the rosuvastatin side chain. rsc.org Another innovative strategy employs a highly stereoselective Titanium-catalyzed aldol (B89426) condensation followed by a syn-selective Narasaka–Prasad borane-ketone reduction. researchgate.net
Researchers are also exploring highly stereoselective hydrogenation reactions as key steps in the total synthesis of rosuvastatin. nih.gov Furthermore, methods such as the Keck enantioselective allylation and vanadium-catalyzed syn-diastereoselective epoxidation are being refined to precisely install the required chiral centers. researchgate.net These advanced catalytic approaches aim to maximize the yield of the specific (R,S,R)-diastereomer while minimizing the formation of other isomers, thus improving purity and reducing complex separation processes.
| Synthetic Strategy | Key Reaction/Catalyst | Objective/Advantage | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Iodine Monochloride (ICl)-induced | Regio- and stereocontrolled synthesis of the syn-1,3-diol moiety. | rsc.org |
| Asymmetric Aldol Condensation | Titanium-catalyzed aldol condensation & Narasaka–Prasad reduction | Concise, three-step synthesis from simple precursors. | researchgate.net |
| Stereoselective Hydrogenation | Highly stereoselective hydrogenation catalysts | Key step in the total synthesis to produce enantiomerically pure compounds. | nih.gov |
| Catalytic Enantioselective Allylation | Keck allylation & VO(acac)2-catalyzed epoxidation | Precise installation of the 5R- and 3R-chiral centers. | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
Accurate characterization of the (R,S,R)-diastereomer is fundamental to ensuring its identity, purity, and quality. Future research will increasingly rely on sophisticated analytical techniques to provide detailed structural and stereochemical information.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, such as immobilized cellulose, is a cornerstone for separating and quantifying stereoisomers. nih.gov The separation mechanism on these columns can be attributed to dipole-dipole interactions and hydrogen bonding between the analyte and the chiral stationary phase. nih.gov
For solid-state characterization, advanced techniques like high-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (both 13C and 1H) and Powder X-ray Diffraction (PXRD) are invaluable. nih.gov These methods can confirm the amorphous or crystalline nature of the compound and even identify the presence of different geometric isomers in the bulk material. nih.gov A comprehensive analytical package for characterizing diastereomers often includes a suite of techniques such as 1H-NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA) to provide a complete structural profile. synthinkchemicals.com
| Technique | Application in Diastereomer Research | Type of Information Provided | Reference |
|---|---|---|---|
| Chiral HPLC | Separation and quantification of the (R,S,R)-diastereomer from other isomers. | Stereochemical purity and concentration. | nih.gov |
| Solid-State NMR (ssNMR) | Characterization of the solid form of the diastereomer. | Structural conformation and identification of different isomers in the solid state. | nih.gov |
| Powder X-ray Diffraction (PXRD) | Determination of the physical form (crystalline vs. amorphous). | Information on the long-range molecular order. | nih.gov |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Molecular formula and fragmentation patterns. | synthinkchemicals.com |
| Infrared Spectroscopy (IR) | Identification of functional groups. | Vibrational modes of chemical bonds, confirming structural integrity. | synthinkchemicals.comsemanticscholar.org |
Deeper Mechanistic Insights into Molecular Interactions and Enzymatic Pathways
Understanding how the specific (R,S,R)-diastereomer interacts with its biological targets and how it is metabolized is crucial for predicting its efficacy and behavior. Future research will focus on elucidating these mechanisms at a molecular level.
Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. drugbank.com Molecular studies have revealed that a polar bond forms between the electronegative sulfone group of rosuvastatin and the Arg568 residue of the enzyme, a key interaction for its high potency. scispace.com Beyond its target enzyme, the interaction of rosuvastatin diastereomers with transport proteins like human serum albumin (HSA) is also under investigation, with studies showing that hydrogen bonds and van der Waals forces are significant in complex formation. nih.gov
The metabolism of rosuvastatin is relatively limited, with only about 10% of a dose being metabolized. clinpgx.orgcrestor.com The primary enzymatic pathway involves the cytochrome P450 system, specifically the CYP2C9 isozyme, which forms the N-desmethyl rosuvastatin metabolite. crestor.comresearchgate.net Other minor metabolites include rosuvastatin-5S-lactone. clinpgx.org Research has shown that different optical isomers of statins can enantiospecifically activate nuclear receptors like the Pregnane X Receptor (PXR) and induce various CYP enzymes, highlighting the importance of studying the specific (R,S,R)-diastereomer's metabolic profile. nih.gov The role of transporters such as OATP1B1 and BCRP is also critical to its hepatic uptake and excretion. clinpgx.orgmdpi.com
| Biological Molecule | Role in Rosuvastatin Pathway | Significance for (R,S,R)-Diastereomer | Reference |
|---|---|---|---|
| HMG-CoA Reductase | Primary therapeutic target (enzyme). | Inhibition of this enzyme is the core mechanism of action. Specific interactions (e.g., with Arg568) determine potency. | drugbank.comscispace.com |
| CYP2C9 | Primary metabolizing enzyme. | Responsible for forming the major metabolite, N-desmethyl rosuvastatin. | crestor.comresearchgate.net |
| OATP1B1 (SLCO1B1) | Hepatic uptake transporter. | Mediates the entry of rosuvastatin into liver cells, its primary site of action. | clinpgx.orgmdpi.com |
| BCRP (ABCG2) | Efflux transporter. | Involved in the biliary excretion and elimination of the compound. | clinpgx.orgmdpi.com |
| Human Serum Albumin (HSA) | Plasma protein binding. | Affects the distribution and free concentration of the drug in the bloodstream. | nih.gov |
Predictive Modeling and Machine Learning Applications in Drug Stability and Formulation Design
The integration of computational tools, including predictive modeling and machine learning (ML), is set to revolutionize the development of the Rosuvastatin Calcium (R,S,R)-diastereomer. These in silico approaches can accelerate research by predicting compound behavior and optimizing formulations.
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of rosuvastatin. nih.gov These whole-body models can predict pharmacokinetic profiles and potential drug-drug interactions mediated by transporters, providing critical insights before clinical studies. nih.govsimulations-plus.com Simulation software can also predict in vivo oral absorption and regional absorption based on the physicochemical properties of the drug and its formulation. nih.gov
In formulation science, machine learning algorithms, such as Artificial Neural Networks (ANN), are being used to design and optimize drug delivery systems. jmchemsci.comcivilica.com For rosuvastatin, ANNs have been successfully applied to optimize the composition of orally fast-disintegrating tablets and self-nanoemulsifying drug delivery systems (SNEDDS) to achieve desired characteristics like disintegration time and droplet size. jmchemsci.comresearchgate.net ML models can analyze complex relationships between formulation ingredients and stability, helping to design more robust and stable pharmaceutical products. nih.govschrodinger.com
| Modeling/ML Approach | Application Area | Predicted/Optimized Parameter | Reference |
|---|---|---|---|
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Pharmacokinetics | Drug concentration-time profiles, drug-drug interactions, Cmax, AUC. | nih.govsimulations-plus.com |
| Artificial Neural Networks (ANN) | Formulation Design | Optimized composition for tablets and nanoemulsions (e.g., disintegration time, hardness, droplet size). | jmchemsci.comcivilica.comresearchgate.net |
| GastroPlus™ Simulation | In Vivo Prediction | Oral absorption, dissolution rate, plasma concentration. | nih.gov |
| Formulation Stability Classification Models | Drug Stability | Prediction of formulation stability based on composition and processing parameters. | nih.gov |
Q & A
Q. What analytical methods are validated for quantifying Rosuvastatin Calcium in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, with mobile phases like acetonitrile-phosphate buffer (pH 3.0–5.0) and C18 columns for separation . UV spectrophotometry at 241–243 nm is employed for dissolution studies, with linearity ranges of 2.5–25 μg/mL . High-performance thin-layer chromatography (HPTLC) on silica gel plates with methanol-chloroform mixtures is also validated for simultaneous estimation with co-administered drugs .
Q. How is the purity of Rosuvastatin Calcium determined in bulk drug substances?
Differential scanning calorimetry (DSC) identifies the melting point (173–185°C) and detects polymorphic transitions . Fourier-transform infrared spectroscopy (FTIR) confirms structural integrity via characteristic peaks: 3302 cm⁻¹ (O-H), 2968 cm⁻¹ (C-H), 1541 cm⁻¹ (C=N), and 1075 cm⁻¹ (S=O) . Nuclear magnetic resonance (NMR) spectroscopy further validates molecular structure, particularly for diastereomer differentiation .
Q. What physicochemical properties are critical for preformulation studies?
Key properties include:
- Solubility : Poor aqueous solubility (0.1–0.3 mg/mL), necessitating solid dispersion or co-solvents .
- Hygroscopicity : Low moisture uptake (<1% at 75% RH), ensuring stability in solid dosage forms .
- Crystallinity : Amorphous forms require stabilization with polymers like HPMC to prevent recrystallization .
Advanced Research Questions
Q. How to design forced degradation studies to assess Rosuvastatin Calcium stability under stress conditions?
- Acidic/alkaline hydrolysis : Incubate with 0.1–1M HCl/NaOH at 60–80°C for 24–48 hours to simulate hydrolysis .
- Oxidative stress : Treat with 3–30% H₂O₂ under UV light to generate sulfoxide degradants .
- Photolytic degradation : Expose to UV light (254 nm) for 48 hours to assess photo-instability . Degradation products are quantified using stability-indicating HPLC methods with gradient elution (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) .
Q. What are the challenges in developing amorphous Rosuvastatin Calcium formulations?
Amorphous forms exhibit higher bioavailability but face:
- Physical instability : Recrystallization during storage, mitigated by excipients like PVP-K30 or Soluplus® .
- Chemical degradation : Increased susceptibility to oxidation, requiring antioxidants (e.g., BHT) .
- Process optimization : Spray drying or hot-melt extrusion must maintain glass transition temperature (Tg) above storage conditions .
Q. How to validate analytical methods for Rosuvastatin Calcium per ICH guidelines?
Validation parameters include:
- Accuracy : Recovery studies (80–120% spiked concentrations) with %RSD <2% .
- Precision : Intra-day/inter-day repeatability (RSD ≤1.5% for HPLC) .
- Specificity : Baseline separation of degradants using photodiode array detection .
- Linearity : Correlation coefficient (r²) >0.999 over 5–25 μg/mL for UV methods .
Q. How to synthesize and profile impurities in Rosuvastatin Calcium?
Related substances (e.g., lactone, desmethyl analogs) are synthesized via:
- Oxidative pathways : Using m-CPBA to form sulfoxide derivatives .
- Hydrolysis : Acidic cleavage of the ester group to generate free carboxylic acid impurities . Impurities are characterized using LC-MS/MS with electrospray ionization (ESI+) and quantified against pharmacopeial limits (e.g., ≤0.15% per USP) .
Q. How do excipient interactions impact Rosuvastatin Calcium tablet stability?
- Incompatibility : Magnesium stearate accelerates degradation under high humidity; replaced with sodium stearyl fumarate .
- Compatibility screening : DSC and FTIR identify shifts in melting endotherms or peak broadening caused by excipients like lactose or microcrystalline cellulose .
- Stabilizers : Mannitol and dicalcium phosphate improve mechanical strength without chemical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
